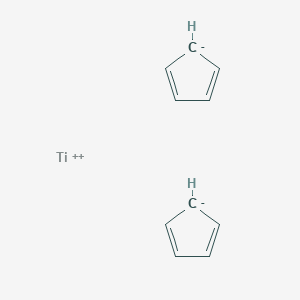
Dicyclopentadienyltitanium
描述
Dicyclopentadienyltitanium, also known as bis(cyclopentadienyl)titanium, is an organometallic compound with the formula (C₅H₅)₂Ti. It is a member of the metallocene family, characterized by the presence of two cyclopentadienyl anions (C₅H₅⁻) bound to a central titanium atom. This compound is notable for its applications in catalysis, polymerization, and as a precursor to other titanium-containing compounds.
准备方法
Synthetic Routes and Reaction Conditions: Dicyclopentadienyltitanium can be synthesized through the reaction of titanium tetrachloride (TiCl₄) with cyclopentadienyl sodium (NaC₅H₅) in an inert atmosphere. The reaction typically proceeds as follows: [ \text{TiCl}_4 + 2 \text{NaC}_5\text{H}_5 \rightarrow (\text{C}_5\text{H}_5)_2\text{TiCl}_2 + 2 \text{NaCl} ] The resulting this compound dichloride can be further reduced to this compound using reducing agents such as lithium aluminum hydride (LiAlH₄).
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized reactors and purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming titanium dioxide (TiO₂) and other titanium oxides.
Reduction: It can be reduced to lower oxidation states using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the cyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide (H₂O₂) under controlled conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in an inert solvent like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as halides or alkoxides in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Titanium dioxide (TiO₂).
Reduction: Lower oxidation state titanium compounds.
Substitution: Substituted this compound derivatives.
科学研究应用
Dicyclopentadienyltitanium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyethylene and polypropylene.
Biology: Research is ongoing into its potential use in biological systems, particularly in the development of new materials and drug delivery systems.
Medicine: this compound derivatives are being investigated for their potential anticancer properties.
Industry: It is used in the production of high-performance materials, including ceramics and coatings.
作用机制
The mechanism by which dicyclopentadienyltitanium exerts its effects is primarily through its ability to coordinate with other molecules and catalyze reactions. The cyclopentadienyl ligands stabilize the titanium center, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as polymerization or oxidation reactions.
相似化合物的比较
Dicyclopentadienylzirconium: Similar in structure but with zirconium as the central metal.
Dicyclopentadienylhafnium: Similar in structure but with hafnium as the central metal.
Titanocene Dichloride: A closely related compound with two chloride ligands instead of cyclopentadienyl ligands.
Uniqueness: Dicyclopentadienyltitanium is unique due to its specific catalytic properties and stability. Compared to its zirconium and hafnium analogs, it often exhibits different reactivity and selectivity in catalytic processes. Its ability to form stable complexes with a variety of ligands makes it particularly valuable in both academic and industrial research.
属性
IUPAC Name |
cyclopenta-1,3-diene;titanium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5.Ti/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESYEWKSBIWTAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ti+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60925780 | |
| Record name | Titanium(2+) dicyclopenta-2,4-dien-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1271-29-0 | |
| Record name | Titanocene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001271290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium(2+) dicyclopenta-2,4-dien-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
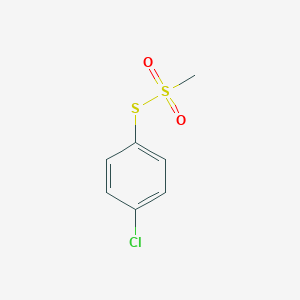
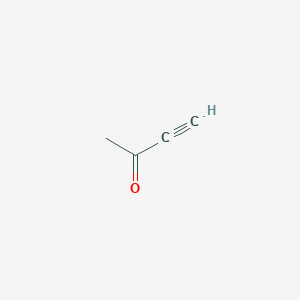

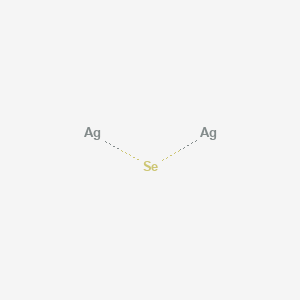
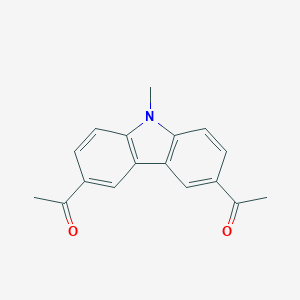
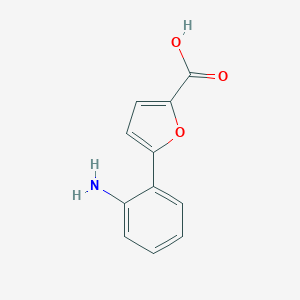
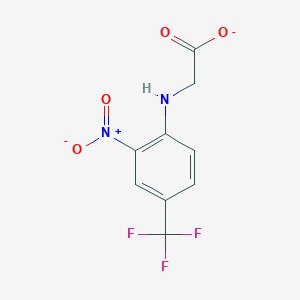
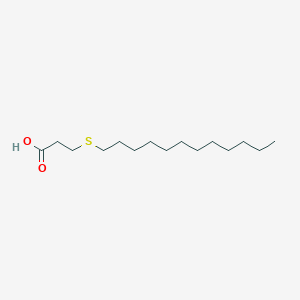
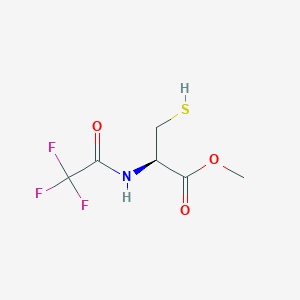

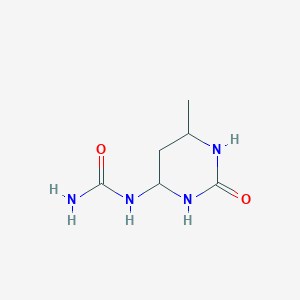
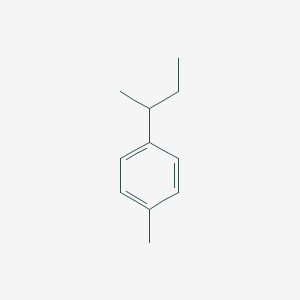
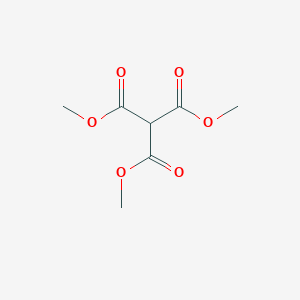
![cis-7-Azabicyclo[3.3.0]octane](/img/structure/B73980.png)
